molecular formula C7H6ClN3S B1400300 2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1192711-79-7

2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1400300
CAS No.: 1192711-79-7
M. Wt: 199.66 g/mol
InChI Key: ICRQADQROKOHKH-UHFFFAOYSA-N
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Description

“2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound. It is used as a building block in medicinal chemistry synthesis . It has been used in the total synthesis of the marine alkaloid variolin B1 and 2-hydroxy-4-pyrimidinecarboxylic acid . It was also used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of KDR kinase inhibitors .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including “this compound”, often involves the use of organolithium reagents . For example, 2,4-dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .


Chemical Reactions Analysis

Pyrimidines, including “this compound”, undergo various chemical reactions. For instance, 4-chloro-2-methylthiopyrimidine reacts with organolithium reagents to introduce a new hydrophobic side chain . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .

Scientific Research Applications

Synthesis and Derivatives

  • The compound has been used as a base derivative in the synthesis of various nucleoside antibiotics. A notable example is the synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid, which is a functionalized base derivative of the nucleoside antibiotic Tubercidin (Rosemeyer, 2007).
  • It has been used in the creation of novel pyrrolo[2,3-d]pyrimidines with aryl groups at various positions. This involves arylation reactions under Suzuki–Miyaura and Liebeskind–Srogl cross-coupling conditions (Prieur, Pujol & Guillaumet, 2015).

Antiviral Applications

  • Some derivatives of 2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine have shown slight activity against viruses like human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) (Saxena et al., 1988).

Chemical Transformations

  • The compound is involved in various chemical transformations, including regioselective N-alkylation and SNAr substitution, for synthesizing diverse derivatives (Seela et al., 1985).

Synthesis of Triarylpyrrolo[2,3-d]pyrimidines

  • A site-selective synthesis approach for 2,4,7-triarylpyrrolo[2,3-d]pyrimidines from 4-chloro-2-methylthiopyrrolo[2,3-d]pyrimidine has been developed. This approach is notable for its use of sequential arylation reactions (Urbonas et al., 2013).

Novel Heterocyclic Systems

  • Reactions with various agents have led to the creation of novel heterocyclic systems, such as the 1,3,4,6-tetraazadibenzo[cd,f]-azulene system (Dodonova et al., 2010).

Potential Anticancer Agents

  • Some pyrimidines and related condensed ring systems, derived from this compound, have been evaluated for potential anticancer activity (Badawey, 1996).

Safety and Hazards

“2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine” is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray, and protective measures should be taken when handling it .

Future Directions

The future directions for “2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine” could involve further exploration of its potential as a kinase inhibitor . There is interest in the synthesis of 4,6-disubstituted pyrimidines . The introduction of hydrophobic groups or a cationic side chain are expected to enhance affinity with the serotonin (5-HT) receptor sites .

Mechanism of Action

Target of Action

It’s worth noting that pyrimidine derivatives have been known to target cyclin-dependent kinases (cdks), which are crucial drivers of the cell cycle . CDKs regulate the cell cycle and control the transcriptional process, which is an essential pathway for cell cycle regulatory machinery .

Mode of Action

Related compounds such as palbociclib, a small molecule cdk inhibitor, inhibit ser780/ser795 phosphorylation on rb protein to induce g1 arrest . This suggests that 2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine might interact with its targets in a similar manner, leading to changes in the cell cycle.

Biochemical Pathways

Given its potential interaction with cdks, it can be inferred that it may affect the cell cycle regulatory machinery . This could lead to downstream effects such as the inhibition of cell division and potentially the prevention of uncontrolled cell growth and metastasis .

Pharmacokinetics

It is noted that the compound has a high gi absorption and is bbb permeant . Its lipophilicity allows it to diffuse easily into cells , which could impact its bioavailability.

Result of Action

Based on its potential interaction with cdks, it could lead to the inhibition of cell division, potentially preventing uncontrolled cell growth and metastasis .

Action Environment

It is noted that thermal decomposition of the compound can lead to the release of irritating gases and vapors . This suggests that the compound’s action, efficacy, and stability could be influenced by temperature and other environmental conditions.

Biochemical Analysis

Biochemical Properties

2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been found to interact with various enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby modulating their activity. For instance, this compound has been shown to inhibit certain kinases, leading to altered phosphorylation states of target proteins .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, which is critical for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in cell cycle regulation, thereby impacting cellular growth and division .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites . This inhibition results in decreased phosphorylation of downstream targets, ultimately affecting cellular signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound has been found to exert therapeutic effects without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and organ damage . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic outcome without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is metabolized primarily in the liver, where it undergoes biotransformation through oxidation and conjugation reactions . These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential for causing adverse effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, and it can bind to intracellular proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . The localization of this compound within these compartments can affect its interactions with biomolecules and its overall efficacy .

Properties

IUPAC Name

2-chloro-4-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3S/c1-12-6-4-2-3-9-5(4)10-7(8)11-6/h2-3H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRQADQROKOHKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC2=C1C=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.12 g, 5.96 mmol) in DMSO (8 mL), sodium thiomethoxide (0.500 g, 7.14 mmol) was added. The mixture was stirred at room temperature for 2 h. H2O was added to induce precipitation. The precipitate was collected and dried on vacuum to give 2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine as a solid (0.90 g).
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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